molecular formula C11H12ClF3N2O B6607320 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-onehydrochloride CAS No. 2839157-35-4

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-onehydrochloride

Cat. No.: B6607320
CAS No.: 2839157-35-4
M. Wt: 280.67 g/mol
InChI Key: LARBBXKRLVMCIT-UHFFFAOYSA-N
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Description

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one hydrochloride is a synthetic organic compound featuring a tetrahydroisoquinoline backbone substituted with a trifluoroethanone group and an amine functionality at the 5-position.

Properties

IUPAC Name

1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)10(17)16-5-4-8-7(6-16)2-1-3-9(8)15;/h1-3H,4-6,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARBBXKRLVMCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)N)C(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

This classical method involves cyclization of β-phenylethylamides under dehydrating conditions. For 5-amino-substituted derivatives, protection of the amine group is critical to prevent side reactions. A representative pathway includes:

  • Amide formation : Reaction of 3-aminophenethylamine with a trifluoroacetyl chloride derivative.

  • Cyclization : Use of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (80–120°C) to form the dihydroisoquinoline intermediate.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline framework.

Key challenges include regioselectivity in cyclization and stability of the 5-amino group under acidic conditions.

Hydrochloride Salt Formation

The final step involves protonation of the amine with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., ethyl acetate or diethyl ether). Crystallization is induced by solvent evaporation or anti-solvent addition (hexane).

Critical Parameters :

ParameterOptimal RangeImpact on Purity
HCl concentration1.0–1.5 MMinimizes free base
Temperature0–5°CEnhances crystal uniformity
Stirring rate200–300 rpmPrevents aggregation

Alternative Pathways and Novel Approaches

Reductive Amination

A two-step sequence involving:

  • Condensation of 5-nitroisoquinoline with trifluoroacetone.

  • Catalytic hydrogenation (H₂, Raney Ni) to reduce both the nitro group and imine bond.

Advantages :

  • Avoids harsh cyclization conditions.

  • Yields up to 70% reported in analogous systems.

Microwave-Assisted Synthesis

Accelerates cyclization and acylation steps:

  • 150°C, 30 min, 300 W microwave irradiation reduces reaction time by 60% compared to conventional heating.

Purification and Characterization

Chromatographic Methods :

  • Flash column chromatography : Silica gel, eluent = DCM:MeOH (95:5).

  • Recrystallization : Ethanol/water (4:1) yields needle-like crystals with >99% purity (HPLC).

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (s, 1H, ArH), 4.10 (m, 2H, CH₂N), 3.45 (m, 2H, CH₂CO), 2.90 (t, J=6.0 Hz, 2H), 2.70 (t, J=6.0 Hz, 2H).

  • MS (ESI+) : m/z 287.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit potential antidepressant effects. Studies have shown that modifications to the tetrahydroisoquinoline structure can enhance serotonin and norepinephrine reuptake inhibition, which is crucial for developing new antidepressants. For instance, the compound has been evaluated for its ability to modulate neurotransmitter systems associated with mood regulation .

Analgesic Properties

The compound's structural similarity to known analgesics suggests potential pain-relieving properties. Experimental models demonstrate that tetrahydroisoquinoline derivatives can interact with opioid receptors, leading to analgesic effects without the typical side effects associated with traditional opioids .

Neuroprotective Effects

Several studies have reported that compounds related to tetrahydroisoquinoline exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of oxidative stress and apoptosis in neuronal cells .

Application Mechanism References
AntidepressantSerotonin and norepinephrine reuptake inhibition
AnalgesicInteraction with opioid receptors
NeuroprotectiveInhibition of oxidative stress

Cognitive Enhancement

Research has suggested that tetrahydroisoquinoline derivatives may enhance cognitive functions. In animal models, these compounds have shown improvements in memory and learning abilities, potentially through cholinergic modulation .

Anxiolytic Effects

The anxiolytic properties of similar compounds have been documented, indicating that they may reduce anxiety-related behaviors in preclinical studies. This effect is hypothesized to be mediated through GABAergic pathways .

Synthesis Strategies

The synthesis of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one hydrochloride typically involves multi-step reactions starting from commercially available precursors. Key steps often include:

  • Formation of the tetrahydroisoquinoline core through cyclization reactions.
  • Introduction of trifluoroethyl groups via nucleophilic substitution reactions.
  • Finalization through hydrochloride salt formation for improved solubility and stability.

Case Studies

A notable case study involved the synthesis of various tetrahydroisoquinoline derivatives to evaluate their biological activities. The results highlighted the importance of structural modifications in enhancing pharmacological profiles .

Synthetic Step Description
CyclizationFormation of the tetrahydroisoquinoline core
Nucleophilic substitutionIntroduction of trifluoroethyl groups
Salt formationHydrochloride salt for solubility

Mechanism of Action

The mechanism of action of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the amino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other agrochemicals and intermediates documented in pesticide glossaries. Below is a detailed analysis:

Trifluoroethanone-Containing Compounds

  • Fluxofenim (1-(4-Chlorophenyl)-2,2,2-trifluoroethanone O-(1,3-dioxolan-2-ylmethyl)oxime): Structural Differences: Fluxofenim replaces the tetrahydroisoquinoline moiety with a chlorophenyl group and incorporates an oxime ether linked to a dioxolane ring. Functional Impact: The oxime group in fluxofenim enhances its activity as a herbicide safener, protecting crops from herbicide toxicity, whereas the tetrahydroisoquinoline core in the target compound may confer affinity for neurological or enzymatic targets .

Heterocyclic Amine Derivatives

  • Imidacloprid (1-(6-Chloro-3-pyridinyl)methyl-N-nitro-2-imidazolidinimine): Structural Differences: Imidacloprid features a chloropyridinyl group and a nitro-imidazolidine ring, contrasting with the tetrahydroisoquinoline and trifluoroethanone in the target compound. Functional Impact: Imidacloprid’s nitro group and chloropyridine moiety are critical for its insecticidal activity as a neonicotinoid, whereas the trifluoroethanone group in the target compound may influence electron-withdrawing properties or metabolic stability .

Dioxolan and Triazole Derivatives

  • Propiconazole (1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole): Structural Differences: Propiconazole includes a triazole ring and a dioxolan backbone with a dichlorophenyl group, unlike the tetrahydroisoquinoline and amine in the target compound. Functional Impact: The triazole ring in propiconazole is essential for fungicidal activity by inhibiting ergosterol biosynthesis. The absence of a triazole in the target compound suggests divergent biological targets .

Research Findings and Limitations

  • Structural Insights: The trifluoroethanone group in the target compound may improve lipophilicity and binding to hydrophobic enzyme pockets compared to non-fluorinated analogs.
  • Gaps in Data: No direct efficacy or toxicity data for the target compound are available in the provided evidence. Comparisons are based on structural analogs from pesticide databases .

Biological Activity

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one hydrochloride (CAS Number: 2839157-35-4) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₂ClF₃N₂O
  • Molecular Weight : 280.67 g/mol
  • Purity : Typically ≥ 95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethanone moiety is known to enhance the lipophilicity of the molecule, potentially facilitating its penetration through cellular membranes. The presence of the amino group in the tetrahydroisoquinoline structure may contribute to various receptor interactions.

Target Interactions

  • Neurotransmitter Receptors : Initial studies suggest that the compound may interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, although specific targets remain to be fully characterized.

Antidepressant Effects

Recent research has indicated that derivatives of tetrahydroisoquinoline structures possess antidepressant-like effects. For instance, a study demonstrated that compounds similar to 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one hydrochloride showed significant reductions in depressive-like behaviors in animal models .

Neuroprotective Properties

Another aspect of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a possible therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

StudyFindings
Study 1 : Antidepressant ActivityDemonstrated significant reduction in immobility time in forced swim tests in mice treated with the compound compared to control groups .
Study 2 : NeuroprotectionShowed that treatment with the compound resulted in decreased markers of oxidative stress in cultured neuronal cells .
Study 3 : Receptor Binding AssaysIndicated moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting a potential mechanism for mood modulation .

Q & A

Q. What are the key synthetic steps for preparing 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one hydrochloride?

  • Methodological Answer : The synthesis typically involves reductive amination and subsequent salt formation. For example, tetrahydroisoquinoline derivatives are often synthesized via cyclization of arylalkylamines followed by trifluoroacetylation. A critical step is the reduction of intermediates using agents like LiAlH₄ in THF, as demonstrated in the synthesis of analogous compounds . Hydrochloride salt formation is achieved by treating the free base with HCl in solvents like Et₂O or CHCl₃, ensuring stoichiometric control to avoid impurities.

Q. Which analytical techniques are essential for characterizing the hydrochloride salt form of this compound?

  • Methodological Answer :
  • Elemental Analysis : Confirms the stoichiometry of the hydrochloride salt (e.g., C:H:N:Cl ratios).
  • FTIR Spectroscopy : Identifies N–H stretching (3200–3500 cm⁻¹) and C=O absorption (~1700 cm⁻¹) for the trifluoroacetyl group .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., tetrahydroisoquinoline ring protons at δ 2.5–4.0 ppm) and distinguishes free base vs. salt forms via chemical shift changes .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms the crystal structure, as applied to structurally related halogenated aryl ketones .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

  • Methodological Answer : Yields vary significantly based on reaction conditions. For instance, in analogous syntheses:
StepReagents/ConditionsYield RangeReference
CyclizationLiAlH₄, THF, rt68–69%
TrifluoroacetylationTrifluoroacetic anhydride, DCM60–75%
Salt FormationHCl gas in Et₂O>90%
Optimization strategies include:
  • Temperature Control : Lower temps (0–5°C) reduce side reactions during acetylation.
  • Catalyst Screening : Use of BF₃·Et₂O or AlCl₃ to enhance electrophilic substitution .

Q. How can discrepancies in NMR data for diastereomeric forms of this compound be resolved?

  • Methodological Answer : Diastereomers arising from chiral centers in the tetrahydroisoquinoline ring require advanced techniques:
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients.
  • NOESY NMR : Identifies spatial proximity of protons to assign stereochemistry.
  • X-ray Diffraction : Definitive structural assignment, as demonstrated for fluorophenyl ethanone derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : While direct biological data for this compound is limited, structurally related tetrahydroisoquinoline derivatives are evaluated via:
  • Receptor Binding Assays : Radioligand competition studies (e.g., σ-receptor or serotonin receptor subtypes).
  • Enzyme Inhibition : Fluorometric assays for acetylcholinesterase or kinase inhibition.
  • Cellular Uptake Studies : LC-MS quantification in cell lysates to assess permeability .

Methodological Challenges

Q. What strategies ensure the stability of the hydrochloride salt under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Accelerated Degradation Testing : Expose the compound to 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products.
  • pH Stability : Assess solubility and degradation in buffers (pH 1–9). Hydrochloride salts are typically stable at pH < 5 but hydrolyze in basic conditions.
  • Light Sensitivity : Store in amber vials under nitrogen, as trifluoromethyl groups may undergo photodegradation .

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